molecular formula C8H17NO2 B13290514 2-Methoxy-2-(oxolan-2-yl)propan-1-amine

2-Methoxy-2-(oxolan-2-yl)propan-1-amine

Cat. No.: B13290514
M. Wt: 159.23 g/mol
InChI Key: PGNMMMKTWXGSII-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It is a derivative of propan-1-amine, featuring a methoxy group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-2-yl)propan-1-amine typically involves the reaction of 2-methoxypropan-1-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group or the oxolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-2-(oxolan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(oxolan-2-yl)propan-1-amine
  • 2-Methoxy-2-(tetrahydrofuran-2-yl)propan-1-amine

Uniqueness

2-Methoxy-2-(oxolan-2-yl)propan-1-amine is unique due to the presence of both a methoxy group and an oxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-methoxy-2-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C8H17NO2/c1-8(6-9,10-2)7-4-3-5-11-7/h7H,3-6,9H2,1-2H3

InChI Key

PGNMMMKTWXGSII-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1CCCO1)OC

Origin of Product

United States

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